molecular formula C10H11NO B1362467 (1-Methyl-1H-indol-3-YL)methanol CAS No. 6965-44-2

(1-Methyl-1H-indol-3-YL)methanol

Cat. No. B1362467
CAS RN: 6965-44-2
M. Wt: 161.2 g/mol
InChI Key: LULITKYYLCRIIB-UHFFFAOYSA-N
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Description

(1-Methyl-1H-indol-3-YL)methanol, commonly known as 1-Methyl-1H-indol-3-YLmethanol, is an important molecule in the field of chemistry and biology. It is a heterocyclic aromatic compound that is derived from indole and has been studied for its potential applications in scientific research. This molecule has many unique properties that make it attractive for a wide range of applications, including its ability to act as a catalyst and its ability to bind to certain proteins.

Scientific Research Applications

Ring-methylation of Pyrrole and Indole

The ring-methylation of indole using supercritical methanol has been shown to selectively methylate at the C3 position, producing 3-methylindole. This process, which involves (1H-indol-3-yl)methanol, is achieved through electrophilic aromatic substitution between the indol-1-ide (indole anion) and H2C+–OH, followed by reduction to 3-methylindole in the presence of supercritical methanol (Kishida et al., 2010).

Tetramethyl Orthosilicate Catalysis

Methylation of indole in supercritical methanol catalyzed by TMOS and TEOS indicates high selectivity for 3-methyl-1H-indole formation. This methylation process likely involves a multi-centered transition state that includes indole, TMOS, methanol, and water (Kozhevnikov et al., 2012).

Iridium-catalyzed Methylation

Iridium-catalyzed methylation of indoles using methanol as the methylating agent is achieved through a borrowing hydrogen methodology. This provides a direct route to 3-methyl-indoles (Chen et al., 2015).

Calorimetric and Computational Studies

A study on the gas-phase standard molar enthalpy of formation of(1H-indol-3-yl)methanol revealed insights into its enthalpic properties. The experimental value for the gas-phase enthalpy of formation of 2-(1H-indol-3-yl)ethanol, a related compound, was found to be in excellent agreement with G3 computational method estimates, providing confidence in these assessments (Carvalho et al., 2019).

Catalyzed N-Methylation and Transfer Hydrogenation

RuCl3-catalyzed N-methylation of amines using methanol as both a C1 synthon and hydrogen source highlighted the utility of methanol in organic synthesis, including the synthesis of pharmaceutical agents through late-stage functionalization (Sarki et al., 2021).

Palladium-Catalyzed Cyclization/Carboalkoxylation

The palladium-catalyzed cyclization/carboalkoxylation of alkenyl indoles in methanol under CO demonstrated an effective method for forming tetrahydrocarbazole, showing the versatility of (1-Methyl-1H-indol-3-YL)methanol in organic synthesis (Liu & Widenhoefer, 2004).

Iron-Catalyzed Methylation

Iron-catalyzed methylation using methanol as a C1 building block, employing a Knolker-type iron carbonyl complex as a catalyst, showcased broad reaction scope for the methylation of various compounds including indoles (Polidano et al., 2018).

properties

IUPAC Name

(1-methylindol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-11-6-8(7-12)9-4-2-3-5-10(9)11/h2-6,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULITKYYLCRIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219911
Record name 3-Indolemethanol, 1-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-1H-indol-3-YL)methanol

CAS RN

6965-44-2
Record name 3-Hydroxymethyl-1-methylindole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxymethyl-1-methylindole
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Record name 6965-44-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Indolemethanol, 1-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYMETHYL-1-METHYLINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M68WFS5KSK
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
N Gokhale, N Panathur, U Dalimba… - Australian Journal of …, 2015 - CSIRO Publishing
In the present study, molecular hybrids of indole-3-carbinol and 1,3,4-oxadiazole-2-thiols have been designed and synthesized. The thiol analogues consisted of diversely substituted …
Number of citations: 3 www.publish.csiro.au
V Sharma, KA Chavan, G Mali, D Sarkar… - The Journal of …, 2023 - ACS Publications
A nickel(II) complex [Ni(HL) 2 ] 1 was synthesized by treatment of a new catecholaldimine-based ligand with NiCl 2 ·6H 2 O in methanol at room temperature. Complex 1 showed …
Number of citations: 1 pubs.acs.org
CW Downey, CD Poff, AN Nizinski - The Journal of Organic …, 2015 - ACS Publications
Indoles and N-alkylindoles undergo Friedel–Crafts addition to aldehydes in the presence of trimethylsilyl trifluoromethanesulfonate and a trialkylamine to produce 3-(1-silyloxyalkyl)…
Number of citations: 24 pubs.acs.org
R Guan, H Zhao, M Zhang - Organic Letters, 2022 - ACS Publications
Herein, we present a new annulation reaction of quinolinium salts with indoles and paraformaldehyde, which enables syn-diastereoselective construction of a vast range of fused …
Number of citations: 2 pubs.acs.org
LA Smyshliaeva, MV Varaksin, EK Fomina… - AIP Conference …, 2020 - aip.scitation.org
The strategy of metal-free nucleophilic addition of indoles to carborancarboxaldehyde has first been applied to afford novel boron-enriched 3-indolylmethanols that are of particular …
Number of citations: 8 aip.scitation.org
RK Varshnaya, P Banerjee - The Journal of Organic Chemistry, 2019 - ACS Publications
A highly efficient protocol to access carbazole from donor–acceptor cyclopropane and indonyl alcohol via [3+3] annulation in the presence of a Lewis acid has been demonstrated. This …
Number of citations: 34 pubs.acs.org

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